4-Fluoro-3-(trifluoromethyl)benzyl bromide: A Comprehensive Technical Guide
4-Fluoro-3-(trifluoromethyl)benzyl bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzyl Bromides
4-Fluoro-3-(trifluoromethyl)benzyl bromide (CAS No. 184970-26-1) has emerged as a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by the fluorine and trifluoromethyl substituents on the benzene ring. The strategic placement of these electron-withdrawing groups significantly influences the reactivity of the benzylic bromide, making it a versatile tool for introducing the 4-fluoro-3-(trifluoromethyl)benzyl moiety into a wide range of molecular scaffolds. This guide will elucidate the fundamental chemical properties of this compound, providing a robust framework for its effective utilization in research and development.
The introduction of trifluoromethyl (CF3) groups is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The additional presence of a fluorine atom further modulates the electronic environment, offering fine control over the molecule's overall properties. Understanding the interplay of these substituents is paramount for predicting and controlling the outcome of synthetic transformations involving this reagent.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a reagent's physical and chemical properties is the bedrock of successful and safe experimentation. The key physicochemical data for 4-Fluoro-3-(trifluoromethyl)benzyl bromide are summarized below.
| Property | Value | Source |
| Molecular Formula | C8H5BrF4 | [1] |
| Molecular Weight | 257.02 g/mol | [1][2] |
| Appearance | Solid | [2][3] |
| CAS Number | 184970-26-1 | [1] |
| Purity | ≥ 97% | [1][4] |
These fundamental properties are essential for stoichiometric calculations, reaction setup, and purification strategies. The solid nature of the compound at room temperature simplifies handling and weighing procedures.
Spectroscopic and Analytical Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons (CH2Br) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. It would show distinct signals for the trifluoromethyl group and the single fluorine atom on the aromatic ring, with characteristic chemical shifts and coupling constants.
-
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, aiding in structural elucidation.
For reference, the ¹H NMR spectrum of the related compound 4-(trifluoromethoxy)benzyl bromide shows characteristic peaks that can be used for structural confirmation.[5] Researchers working with 4-Fluoro-3-(trifluoromethyl)benzyl bromide should perform their own comprehensive spectroscopic analysis to verify the identity and purity of their material.
Reactivity and Synthetic Utility
The reactivity of 4-Fluoro-3-(trifluoromethyl)benzyl bromide is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for a variety of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the foundation of its utility in constructing more complex molecules.
Figure 1. Generalized workflow for an SN2 reaction involving 4-Fluoro-3-(trifluoromethyl)benzyl bromide.
The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the reaction mechanism, potentially favoring an SN2-type pathway by stabilizing the transition state. However, the specific reaction conditions, including the solvent and the nature of the nucleophile, will ultimately determine the predominant mechanism.
Applications in Medicinal Chemistry
The 4-fluoro-3-(trifluoromethyl)benzyl moiety is a valuable pharmacophore in drug discovery. Its incorporation into lead compounds can significantly enhance their pharmacological properties. For instance, fluorinated compounds often exhibit improved metabolic stability and increased binding affinity to their biological targets. This reagent serves as a key intermediate for the synthesis of a wide array of biologically active molecules.
Role in Materials Science
Beyond pharmaceuticals, this compound finds applications in the development of advanced materials. The unique electronic and physical properties conferred by the trifluoromethyl group make it a desirable component in the design of novel polymers and other functional materials.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are essential when working with 4-Fluoro-3-(trifluoromethyl)benzyl bromide.
Hazard Identification
This compound is classified as a hazardous substance. It is crucial to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards.[4][6][7]
-
Corrosive: Causes severe skin burns and eye damage.[6][7][8]
-
Lachrymatory: Can cause irritation and tearing of the eyes.[9]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Recommended Handling Procedures
Strict adherence to safety protocols is mandatory to minimize exposure and ensure a safe working environment.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] In cases of potential inhalation, a suitable respirator should be used.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[6]
Storage Recommendations
Proper storage is critical to maintain the integrity of the reagent and prevent accidents.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[9][10]
-
Temperature: Store in a cool, dry place, typically refrigerated (0-10°C).[8][10]
-
Container: Keep the container tightly sealed.[6]
Experimental Protocol: A Representative Nucleophilic Substitution
The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using 4-Fluoro-3-(trifluoromethyl)benzyl bromide. Note: This is a template and must be adapted to the specific nucleophile and desired product.
Materials and Equipment
-
4-Fluoro-3-(trifluoromethyl)benzyl bromide
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
Figure 2. A typical experimental workflow for a nucleophilic substitution reaction.
-
Reaction Setup: In a dry, inert-atmosphere-flushed round-bottom flask, dissolve the nucleophile in the chosen anhydrous solvent.
-
Reagent Addition: In a separate flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzyl bromide in a minimal amount of the anhydrous solvent. Transfer this solution to the reaction flask via a syringe, dropwise, at a controlled temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: Allow the reaction to stir under an inert atmosphere. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by a suitable method, most commonly flash column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, MS, IR) to confirm its identity and purity.
Conclusion
4-Fluoro-3-(trifluoromethyl)benzyl bromide is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the strategic placement of fluorine and trifluoromethyl groups, make it an important tool in the fields of drug discovery and materials science. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. This guide provides a foundational framework for researchers to leverage the full potential of this important chemical building block.
References
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 3-Fluoro-4-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Fluoro-4-(trifluoromethyl)benzyl bromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-(trifluoromethyl)benzyl bromide | 184970-26-1 [sigmaaldrich.com]
- 5. 4-(Trifluoromethoxy)benzyl bromide(50824-05-0) 1H NMR [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. 4-(TRIFLUOROMETHYL)BENZYL BROMIDE | 402-49-3 [chemicalbook.com]
- 10. 4-(Trifluoromethyl)benzyl Bromide | 402-49-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
